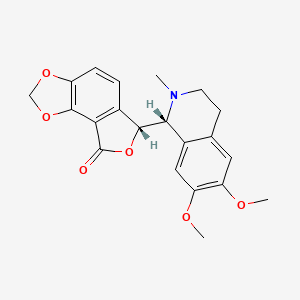
(-)-Adlumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Adlumine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chromato-Spectrometric Method Development
- Method for Quantitative Determination : A study by Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of the biologically active alkaloid adlumine in pale corydalis. This method ensures an accuracy of ±3.62% for plant material and ±0.79% for the isolated substance, indicating its significance in precise alkaloid measurement and analysis in scientific research (B. A. Krivut, N. A. Fedyunina, N. Margvelashvili, & L. M. Molodozhnikova, 1984).
Bioluminescence Imaging Applications
- Bioluminescence in Biomedical Research : Badr and Tannous (2011) highlighted the extensive application of bioluminescence imaging in biomedical research. This technology is critical for monitoring biological processes in fields like immunology, oncology, virology, and neuroscience, providing insights into disease progression and treatment efficacy (C. Badr & B. Tannous, 2011).
- Bioluminescent Proteins Prediction : Nath and Subbiah (2016) presented an approach for the prediction of bioluminescent proteins. Their method, combining unsupervised K-Means algorithm with Synthetic Minority Oversampling Technique (SMOTE), is vital for the identification and annotation of bioluminescent proteins in analytical research methods, including cellular imaging and gene expression analysis (A. Nath & Karthikeyan Subbiah, 2016).
Chemiluminescence for Amyloid Beta Detection
- Turn-On Chemiluminescence Probes : Yang et al. (2020) reported on turn-on chemiluminescence probes for in vivo imaging, specifically targeting amyloid beta species. This is particularly relevant in Alzheimer's research, offering new avenues for detecting and studying protein aggregation related to neurodegenerative diseases (Jing Yang, Wei Yin, Richard S. Van et al., 2020).
Comparative Studies of Adlumine
- Pharmacological Actions of Corlumine vs Adlumine : A historical study by Rice (1938) compared the pharmacological actions of corlumine with its stereoisomer, adlumine. This research is crucial in understanding the different actions of chemically similar or related alkaloids, providing a foundation for further pharmacological studies (H. V. Rice, 1938).
NMR Signal Assignment in Alkaloids
- NMR Signal Assignment of Benzylisoquinoline Alkaloids : Seger et al. (2004) worked on the NMR signal assignments of benzylisoquinolines, including adlumine, from Fumaria officinalis L. This study contributes to the chemical characterization and understanding of structurally diverse alkaloids (C. Seger, S. Sturm, E. Strasser, E. Ellmerer, & H. Stuppner, 2004).
Alkaloid Studies in Adlumia Fungosa
- Alkaloids of Adlumia Fungosa : Research by Manske (1933) on Adlumia fungosa confirmed the presence of adlumine and explored its properties. This investigation enhances the understanding of the natural occurrence and properties of adlumine in plant species (R. Manske, 1933).
Eigenschaften
CAS-Nummer |
21414-43-7 |
|---|---|
Produktname |
(-)-Adlumine |
Molekularformel |
C21H21NO6 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(6R)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
SZDGAZFTAUFFQH-RTBURBONSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Adlumine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



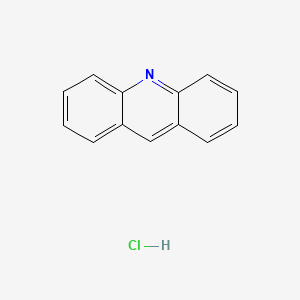
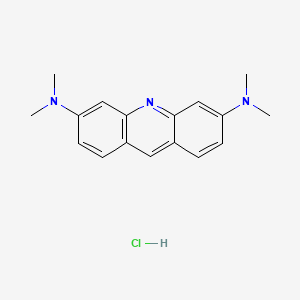
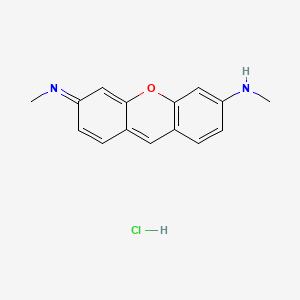
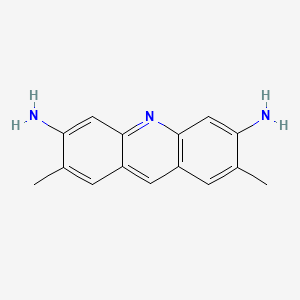
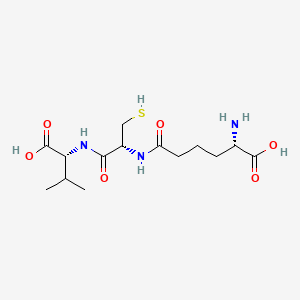
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
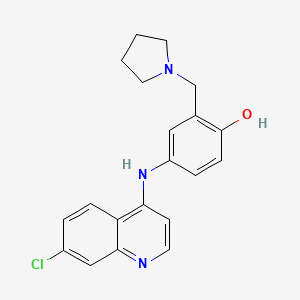
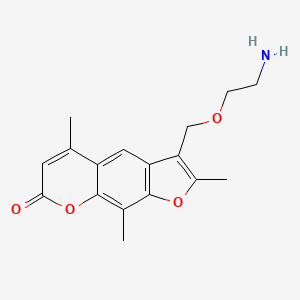
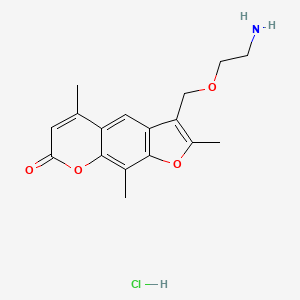
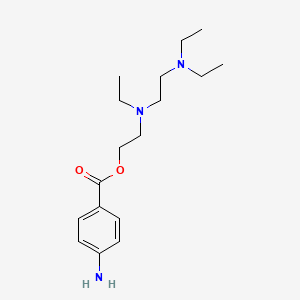
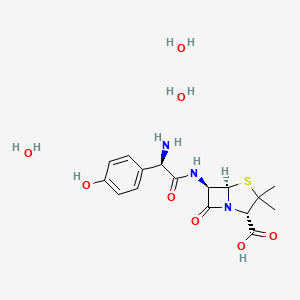
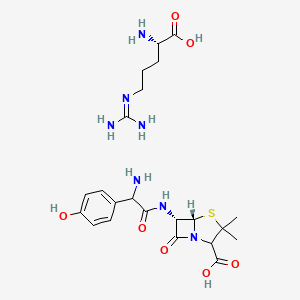

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)